molecular formula C20H18F3N3O4S B363883 ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE CAS No. 881941-84-0

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

Cat. No.: B363883
CAS No.: 881941-84-0
M. Wt: 453.4g/mol
InChI Key: LGKPENKANJCYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is a quinoline-based carboxylate ester featuring a trifluoromethyl group at position 7 and a 4-(methylsulfamoyl)phenylamino substituent at position 4 of the quinoline core. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline derivatives in targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[4-(methylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-11-25-17-10-12(20(21,22)23)4-9-15(17)18(16)26-13-5-7-14(8-6-13)31(28,29)24-2/h4-11,24H,3H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPENKANJCYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Condensation for 7-Trifluoromethylquinoline

The 7-trifluoromethylquinoline scaffold is synthesized via Skraup condensation, a classical method for quinoline derivatives. As detailed in patent CN108409649B, m-trifluoromethylaniline reacts with glycerol in concentrated sulfuric acid under controlled thermal conditions (120–160°C, 3–6 h) to yield 7-trifluoromethylquinoline. The reaction proceeds through an initial formation of an imine intermediate, followed by cyclodehydration facilitated by sulfuric acid’s dehydrating properties. Key optimization parameters include:

  • Catalytic additives : Potassium iodide (KI) and iodine (I₂) enhance reaction efficiency by mitigating side reactions and promoting cyclization.

  • Solvent system : Concentrated sulfuric acid acts as both solvent and catalyst, enabling protonation of glycerol to form acrolein, which initiates the condensation.

  • Yield : Example 1 of the patent reports a 57.19% isolated yield after column chromatography, with purity confirmed via NMR and HPLC.

This step avoids isomerization issues prevalent in earlier methods, ensuring regioselective formation of the 7-trifluoromethyl isomer.

Rh(II)-Catalyzed Synthesis of Quinoline-3-Carboxylate

The introduction of the ethyl carboxylate group at position 3 is achieved via a Rh(II)-catalyzed reaction, as demonstrated in a Beilstein Journal of Organic Chemistry protocol. This method employs a diazo compound (X-EDA, where X = Cl, Br, I) and indole derivatives in dichloromethane (CH₂Cl₂) under mild conditions. The reaction mechanism involves:

  • Diazo decomposition : Rh₂(esp)₂ catalyzes the decomposition of the diazo compound, generating a carbene intermediate that undergoes [2+1] cycloaddition with indole.

  • Ring expansion : The resulting adduct rearranges to form the quinoline-3-carboxylate skeleton, with the ester group introduced via the diazo precursor.

Optimized conditions :

ParameterValueYield (%)
CatalystRh₂(esp)₂ (0.01 mmol)70–90
BaseCs₂CO₃ (1.3 mmol)
SolventCH₂Cl₂
TemperatureRoom temperature

Notably, the choice of diazo compound influences yield, with Cl-EDA providing the highest efficiency (90%). This method’s compatibility with halo-diazoacetates allows for subsequent functionalization at position 3, critical for introducing the ethyl carboxylate group.

Functionalization at Position 4

Introduction of the [4-(Methylsulfamoyl)Phenyl]Amino Group

The 4-aminoquinoline intermediate is functionalized via a palladium-catalyzed coupling reaction, leveraging methodologies from modular three-component syntheses. A Sonogashira coupling-based approach is employed, utilizing:

  • Catalytic system : Pd(PPh₃)₄ (5 mol%) and CuBr (15 mol%) in DMF at 90°C.

  • Substrates : 4-Bromoaniline derivatives and tert-butyl isocyanide, followed by alkyne insertion.

General procedure :

  • Imidoylative Sonogashira coupling : The bromoaniline reacts with an alkyne and isocyanide to form an imidoyl intermediate.

  • Acid-mediated cyclization : HCl (2 M) induces cyclization, yielding the 4-aminoquinoline core.

For the target compound, the 4-amino group is further modified via nucleophilic aromatic substitution with 4-(methylsulfamoyl)aniline. This step requires:

  • Activation : The quinoline’s electron-deficient aromatic ring facilitates substitution at position 4.

  • Conditions : Cs₂CO₃ as base, DMF as solvent, and heating to 100–120°C for 12–24 h.

Integrated Synthetic Pathway

Sequential Optimization and Yield Analysis

Combining the above steps, the synthesis of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE proceeds as follows:

  • Quinoline core formation :

    • Skraup condensation yields 7-trifluoromethylquinoline (57.19%).

    • Rh(II)-catalyzed carboxylation introduces the ethyl ester at position 3 (84–90%).

  • Amination at position 4 :

    • Sonogashira coupling and cyclization generate the 4-amino intermediate (61% yield under optimized Pd/Cu conditions).

    • Sulfamoylation via coupling with 4-(methylsulfamoyl)phenylboronic acid completes the synthesis (yield data pending further optimization).

Critical challenges :

  • Regioselectivity : Ensuring functionalization at position 4 without affecting the trifluoromethyl or carboxylate groups.

  • Solvent compatibility : Transitioning from polar aprotic solvents (DMF) to acidic aqueous conditions during cyclization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and the sulfonyl aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis of Ethyl 4-{[4-(Methylsulfamoyl)phenyl]amino}-7-(Trifluoromethyl)quinoline-3-Carboxylate

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical intermediates. The key steps often include:

  • Formation of Quinoline Derivatives : The quinoline backbone is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the trifluoromethyl group and the methylsulfamoyl moiety is achieved through electrophilic aromatic substitution techniques.
  • Esterification : The final compound is obtained by esterifying the carboxylic acid with ethanol, leading to the formation of ethyl esters.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to possess potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

  • Case Study : A study conducted on a series of trifluoromethyl quinoline derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties, suggesting that this compound may also show similar efficacy against resistant bacterial strains .

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. The presence of specific functional groups can enhance their ability to inhibit cancer cell proliferation.

  • Case Study : A related compound was found to exhibit significant cytotoxicity against various cancer cell lines, indicating that modifications in the quinoline structure can lead to promising anticancer agents .

Potential Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development. Its potential applications include:

  • Antimicrobial Agents : Targeting bacterial infections, especially those resistant to conventional antibiotics.
  • Anticancer Therapeutics : Developing new treatments for various cancers through targeted action on cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the functional groups can lead to improved potency and selectivity against specific biological targets.

Functional GroupModification TypeExpected Effect
TrifluoromethylIncrease lipophilicityEnhanced membrane permeability
MethylsulfamoylAlter electronic propertiesImproved interaction with biological targets

Mechanism of Action

The mechanism of action of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, in cancer research, it may inhibit tyrosine kinases, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include quinoline carboxylates with modifications at positions 4 and 5. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 4 Substituent at Position 6/7 Molecular Weight (g/mol) Key Features
Target Compound: ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE 4-(Methylsulfamoyl)phenylamino 7-Trifluoromethyl ~400 (estimated) Sulfamoyl group enhances hydrogen bonding; trifluoromethyl boosts stability
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate 2-Hydroxyphenylamino 7-Trifluoromethyl 376.334 Hydroxyl group improves solubility; weaker lipophilicity
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 2-Hydroxyethylamino 6-Methyl ~350 (estimated) Polar hydroxyethyl group; methyl substituent reduces steric hindrance
Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate 1-Allyl 7-Fluoro Not reported Fluoro substituent increases electronegativity; allyl group adds rigidity

Functional Group Impact on Properties

  • Hydrogen Bonding: The methylsulfamoyl group in the target compound provides both hydrogen-bond donors (N–H) and acceptors (S=O), enabling strong interactions with biological targets or crystal lattice partners . In contrast, the 2-hydroxyphenylamino group () offers a single hydroxyl donor, limiting hydrogen-bond diversity but improving aqueous solubility .
  • Lipophilicity and Stability :

    • The trifluoromethyl group (common in all analogs) increases logP values, enhancing membrane permeability and resistance to oxidative metabolism .
    • The methylsulfamoyl group further elevates lipophilicity compared to hydroxyl or hydroxyethyl substituents.
  • Crystallographic Behavior :

    • Compounds like the target derivative likely exhibit complex hydrogen-bonding networks in crystal lattices, as analyzed via SHELX software . ’s analog, with a hydroxyl group, may form simpler dimeric motifs .

Pharmacological Potential

  • Analog : Hydroxyl-substituted derivatives are often explored as kinase inhibitors due to their solubility and moderate binding .
  • Analog: The hydroxyethylamino group may favor interactions with polar active sites, such as those in bacterial dihydrofolate reductase .

Biological Activity

Ethyl 4-{[4-(methylsulfamoyl)phenyl]amino}-7-(trifluoromethyl)quinoline-3-carboxylate (commonly referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and an ethyl carboxylate moiety, alongside a sulfamoyl-phenyl group. The structure can be represented as follows:

  • Chemical Formula : C17H16F3N3O3S
  • Molecular Weight : 399.39 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Inhibition : The presence of the sulfamoyl group suggests potential inhibition of enzymes involved in inflammatory processes, similar to other sulfamoyl derivatives that have shown anti-inflammatory properties .
  • Receptor Modulation : The trifluoromethyl group may enhance the lipophilicity of the molecule, facilitating its interaction with cellular membranes and receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar activity due to its structural components .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in various preclinical studies. It has been hypothesized that the inhibition of cyclooxygenase (COX) enzymes could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds structurally related to the one have been shown to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study examined the cytotoxic effects of similar quinoline derivatives on human cancer cell lines, revealing IC50 values indicating significant antiproliferative activity at micromolar concentrations .
    • Another investigation focused on the anti-inflammatory effects, demonstrating a dose-dependent reduction in inflammatory markers in cultured macrophages treated with related compounds.
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of quinoline derivatives in reducing tumor growth. Results indicated substantial tumor size reduction compared to control groups, supporting the anticancer hypothesis .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundModel/System UsedObserved Effect
AntimicrobialQuinoline DerivativeBacterial StrainsSignificant inhibition
Anti-inflammatorySimilar CompoundMacrophage CultureReduced cytokine levels
AnticancerRelated QuinolineHuman Cancer Cell LinesInduced apoptosis

Q & A

Q. Optimization Strategies :

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency.
  • Catalysts : Pd(PPh₃)₄ or Xantphos ligands improve coupling yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, 120°C, 12h65–75
AminationPd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C60–70
CF₃ AdditionTMSCF₃, CuI, DMF, 80°C50–60

Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C7, sulfamoyl at C4). Aromatic protons appear as multiplets in δ 7.5–8.5 ppm .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1350 cm⁻¹ (S=O stretching) validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular ion ([M+H]⁺) .

Q. Validation Protocols :

  • Purity : Use diode-array detectors (DAD) to detect impurities at λ = 254 nm.
  • Quantitation : Calibrate with certified reference standards (e.g., USP-grade quinoline analogs) .

How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Advanced Research Question
Methodology :

Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to minimize energy.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Trifluoromethyl groups lower LUMO energy, enhancing electron-deficient reactivity .

Molecular Electrostatic Potential (MEP) : Identify regions prone to nucleophilic attack (e.g., sulfamoyl group) .

Q. Case Study :

  • A DFT study on ethyl 4-hydroxyquinoline-3-carboxylate revealed intramolecular hydrogen bonding (O–H···N) stabilizing the keto-enol tautomer .

How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?

Advanced Research Question
Approaches :

Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK-293, incubation: 48h).

Metabolic Stability : Test plasma protein binding and CYP450 metabolism to explain variability in vivo vs. in vitro .

Structural Analog Analysis : Replace the trifluoromethyl group with Cl or Br to isolate electronic effects .

Q. Example :

  • Conflicting reports on anti-inflammatory activity may arise from differences in ROS scavenging assays (e.g., DPPH vs. ABTS). Normalize results to Trolox equivalents .

What are the best practices for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Basic Research Question
Kinase Inhibition :

  • Enzymatic Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, VEGFR2).
  • Docking Studies : AutoDock Vina predicts binding affinity to ATP-binding pockets. The sulfamoyl group may form hydrogen bonds with Lys721 in EGFR .

Q. Antimicrobial Screening :

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction .

Table 2 : Example Biological Data for Analogous Compounds

ActivityAssayResultReference
AntitubercularMIC against M. tuberculosis2.5 µg/mL
AnticancerIC₅₀ on HeLa cells8.7 µM

How can researchers address solubility challenges in in vitro assays?

Advanced Research Question
Strategies :

Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility.

Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. Validation :

  • Dynamic Light Scattering (DLS) confirms nanoparticle size (100–200 nm).
  • LC-MS/MS quantifies intracellular compound uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.